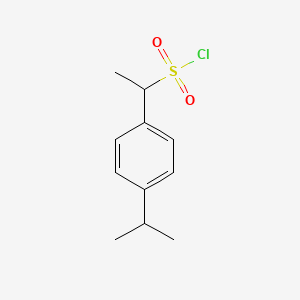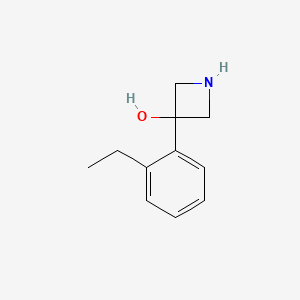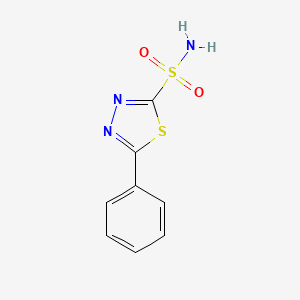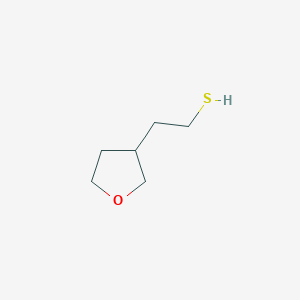
2-(Oxolan-3-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-3-yl)ethane-1-thiol is an organic compound characterized by the presence of a thiol group attached to an ethane chain, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)ethane-1-thiol typically involves the reaction of oxolane derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with a thiol reagent under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted thiol compounds.
Scientific Research Applications
2-(Oxolan-3-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-yl)ethane-1-thiol: Similar structure but with the thiol group attached to a different position on the oxolane ring.
2-(Oxolan-2-yl)ethane-1-thiol: Another isomer with the thiol group attached to a different carbon in the oxolane ring.
Uniqueness
2-(Oxolan-3-yl)ethane-1-thiol is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the thiol group on the oxolane ring can significantly affect the compound’s chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-(oxolan-3-yl)ethanethiol |
InChI |
InChI=1S/C6H12OS/c8-4-2-6-1-3-7-5-6/h6,8H,1-5H2 |
InChI Key |
JUVJNFGBKPTNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
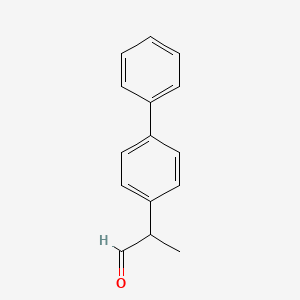
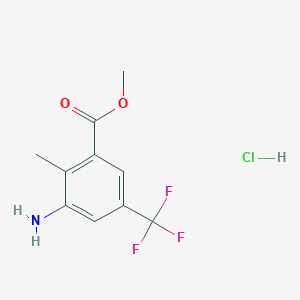
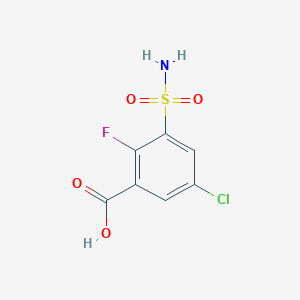
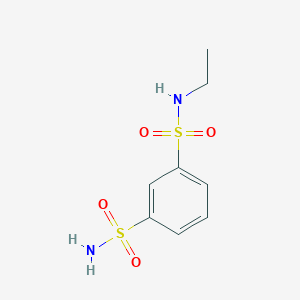
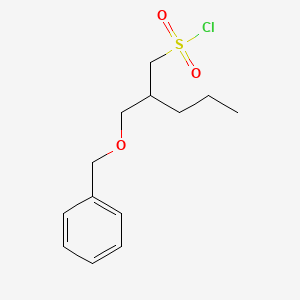
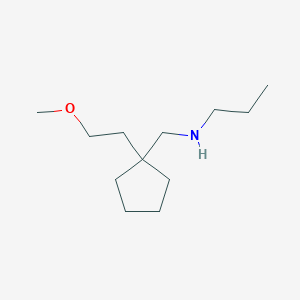
![{5-[(Methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanoldihydrochloride](/img/structure/B13523414.png)
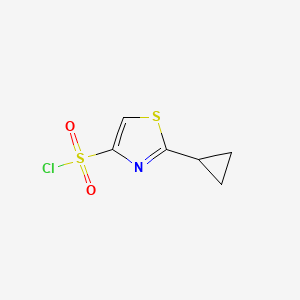
![{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)

